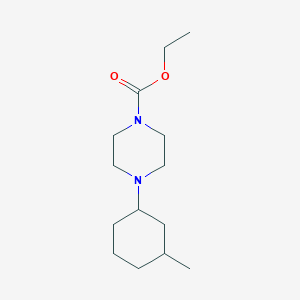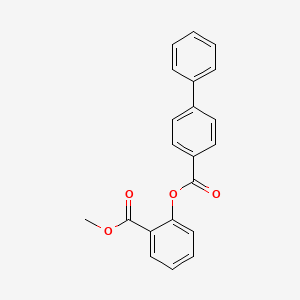![molecular formula C20H23NO2S B6017920 4-[4-(methylthio)benzoyl]-2-(2-phenylethyl)morpholine](/img/structure/B6017920.png)
4-[4-(methylthio)benzoyl]-2-(2-phenylethyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(methylthio)benzoyl]-2-(2-phenylethyl)morpholine, also known as MMB-CHMINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent effects. It belongs to the indazole family of synthetic cannabinoids and has been found to have a high affinity for the CB1 and CB2 receptors in the brain.
作用機序
The mechanism of action of 4-[4-(methylthio)benzoyl]-2-(2-phenylethyl)morpholine is similar to that of other synthetic cannabinoids. It binds to the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive effects of cannabinoids. This binding leads to the activation of the endocannabinoid system, which is involved in the regulation of various physiological processes, including pain, mood, appetite, and memory.
Biochemical and Physiological Effects:
This compound has been found to have potent psychoactive effects, including euphoria, relaxation, and altered perception. It has also been found to have negative effects, including anxiety, paranoia, and hallucinations. This compound has been found to affect the immune system, causing inflammation and oxidative stress. It has also been found to affect the cardiovascular system, causing changes in blood pressure and heart rate.
実験室実験の利点と制限
One advantage of using 4-[4-(methylthio)benzoyl]-2-(2-phenylethyl)morpholine in lab experiments is its potent effects, which allow researchers to study the effects of synthetic cannabinoids on the brain and body. However, one limitation is its high toxicity, which can make it difficult to work with. This compound is also illegal in many countries, which can make it difficult to obtain for research purposes.
将来の方向性
There are several future directions for research on 4-[4-(methylthio)benzoyl]-2-(2-phenylethyl)morpholine. One direction is to study the long-term effects of synthetic cannabinoids on the brain and body. Another direction is to study the effects of synthetic cannabinoids on specific physiological processes, such as pain and inflammation. Additionally, more research is needed to understand the mechanism of action of this compound and other synthetic cannabinoids, which could lead to the development of new treatments for various conditions.
合成法
4-[4-(methylthio)benzoyl]-2-(2-phenylethyl)morpholine can be synthesized using various methods, including the use of indazole as a starting material and the use of 4-(methylthio)benzoyl chloride as a reagent. The synthesis of this compound involves several steps, including the protection of the indazole nitrogen, the coupling of the protected indazole with the 4-(methylthio)benzoyl chloride, and the deprotection of the indazole nitrogen. The final product is obtained through purification using chromatography.
科学的研究の応用
4-[4-(methylthio)benzoyl]-2-(2-phenylethyl)morpholine has been widely used in scientific research to study the effects of synthetic cannabinoids on the brain and body. It has been found to have a high affinity for the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabinoids. This compound has been used to study the effects of synthetic cannabinoids on anxiety, depression, and addiction. It has also been used to study the effects of synthetic cannabinoids on the immune system and inflammation.
特性
IUPAC Name |
(4-methylsulfanylphenyl)-[2-(2-phenylethyl)morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2S/c1-24-19-11-8-17(9-12-19)20(22)21-13-14-23-18(15-21)10-7-16-5-3-2-4-6-16/h2-6,8-9,11-12,18H,7,10,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXKKQHTPSQNJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)N2CCOC(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-2-[(2,3,5-trimethylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B6017837.png)
![2-[3-({[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)-1H-indol-1-yl]acetamide](/img/structure/B6017844.png)
![2-amino-7-[4-(1H-pyrazol-3-yl)benzoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6017849.png)
![4-({3-[(cyclohexylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B6017854.png)
![2-(2,6-dichlorophenyl)-N-[3-({[(2,6-dichlorophenyl)acetyl]amino}methyl)-3,5,5-trimethylcyclohexyl]acetamide](/img/structure/B6017858.png)
![(4-chloro-2-methylphenyl){1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6017885.png)
![3-[(4-{4-[(3-methoxy-1-piperidinyl)carbonyl]phenoxy}-1-piperidinyl)carbonyl]pyridine](/img/structure/B6017893.png)

![N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-3,4-dimethoxybenzenesulfonohydrazide](/img/structure/B6017903.png)

![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B6017910.png)


![3-fluoro-4-methoxy-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide](/img/structure/B6017934.png)